

Introduction: The Significance of Physical Property Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dibromobenzo[d]thiazole**

Cat. No.: **B1371890**

[Get Quote](#)

2,4-Dibromobenzo[d]thiazole is a halogenated heterocyclic compound belonging to the benzothiazole family. Benzothiazole derivatives are recognized as crucial scaffolds in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] For researchers in drug discovery and materials science, a thorough understanding of a compound's physical properties is a non-negotiable prerequisite for development. These properties govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic profile.

This technical guide provides a detailed overview of the core physical and spectroscopic properties of **2,4-Dibromobenzo[d]thiazole** (CAS No. 887589-19-7).[3][4] It outlines not only the known values for this compound but also the robust, field-proven experimental methodologies required to determine them. The causality behind experimental choices is explained to ensure that protocols are not merely followed, but understood, allowing for adaptation and troubleshooting.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound provide the first layer of its chemical identity. These values are critical for assessing purity, predicting behavior in different environments, and designing synthetic and purification strategies. The properties for **2,4-Dibromobenzo[d]thiazole** are summarized below.

Property	Value	Source
CAS Number	887589-19-7	[3] [4]
Molecular Formula	C ₇ H ₃ Br ₂ NS	[4]
Molecular Weight	292.98 g/mol	[4]
Appearance	White to off-white solid	[4]
Boiling Point	352.5 ± 34.0 °C (Predicted)	[4]
Density	2.113 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	-2.02 ± 0.10 (Predicted)	[4]

Appearance: The physical state as a white to off-white solid is the most immediate identifying characteristic.[\[4\]](#) Visual inspection is the first step in sample verification.

Molecular Formula and Weight: The formula C₇H₃Br₂NS and corresponding molecular weight of 292.98 g/mol are foundational constants derived from its atomic composition.[\[4\]](#) This information is essential for stoichiometric calculations in chemical reactions and is the basis for mass spectrometry analysis.

Boiling Point: The predicted boiling point is high, which is expected for an aromatic compound with two heavy bromine atoms that increase intermolecular van der Waals forces.[\[4\]](#) While this value is predicted, it informs purification techniques like distillation, suggesting that high temperatures or vacuum conditions would be necessary.

Solubility: The solubility profile is a critical parameter for reaction setup, extraction, chromatography, and formulation. Due to its largely nonpolar aromatic structure, **2,4-Dibromobenzo[d]thiazole** is expected to be insoluble in water but soluble in common organic solvents like ethers, chloroform, and acetone. A systematic solubility analysis is a cornerstone of its characterization.

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopy provides a "fingerprint" of a molecule, allowing for unambiguous structural confirmation. For a novel or synthesized batch of **2,4-Dibromobenzo[d]thiazole**, a combination of NMR, IR, and Mass Spectrometry is required for full characterization.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.[6]

- ^1H NMR: For **2,4-Dibromobenzo[d]thiazole**, the proton NMR spectrum is expected to show signals in the aromatic region, typically between 6.5 and 8.5 ppm.[7][8] The three protons on the benzene ring will exhibit a complex splitting pattern due to coupling with each other. The precise chemical shifts and coupling constants would allow for the definitive assignment of each proton to its position on the ring.
- ^{13}C NMR: The carbon spectrum will show distinct signals for each of the seven unique carbon atoms in the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[8][9] The carbons bonded to the electronegative bromine, nitrogen, and sulfur atoms would be expected to show shifts influenced by these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

- Aromatic C-H Stretching: Sharp peaks are expected in the region of 3000-3100 cm^{-1} , characteristic of C-H bonds on the benzene ring.[9][10]
- C=C and C=N Stretching: Vibrations from the fused aromatic and thiazole rings typically appear as a series of bands in the 1400-1670 cm^{-1} region.[10][11]
- C-S Stretching: A signal confirming the presence of the thiazole ring is often observed around 600-700 cm^{-1} .[10]

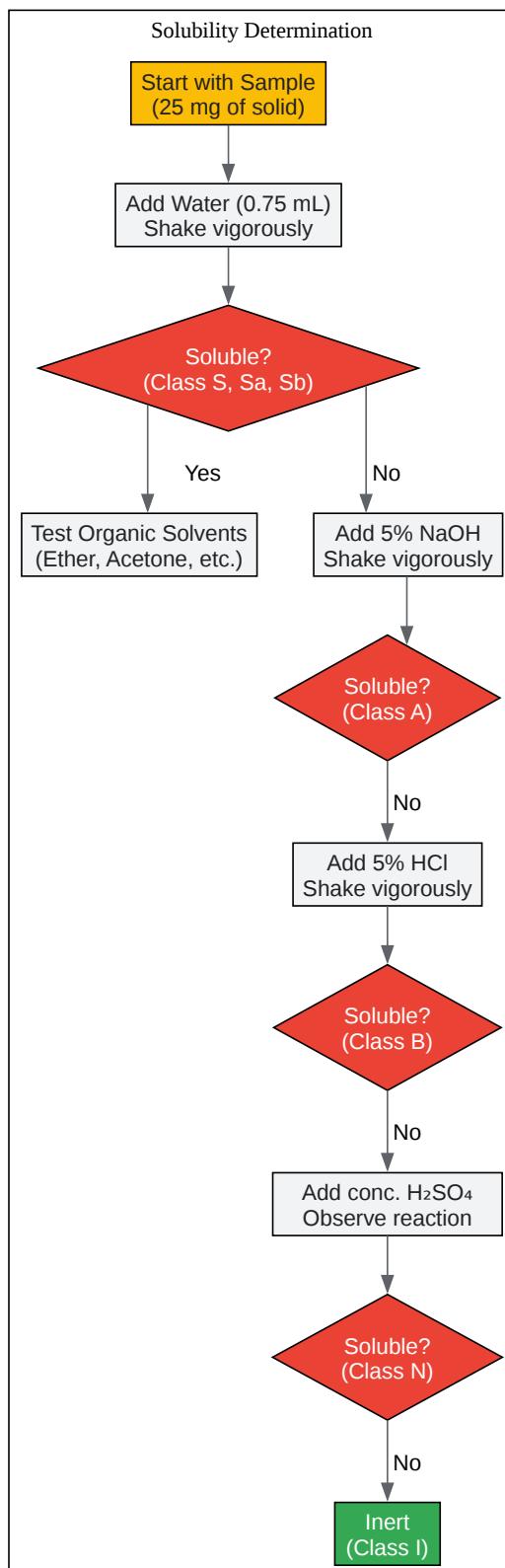
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues about a molecule's structure through its fragmentation pattern.

- Molecular Ion Peak (M^+): Due to the presence of two bromine atoms, the mass spectrum of **2,4-Dibromobenzo[d]thiazole** will display a characteristic isotopic pattern. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.[12][13] This results in a distinctive pattern for the molecular ion:
 - A peak for the molecule with two ^{79}Br isotopes (M^+).
 - A peak at $M+2$ for the molecule with one ^{79}Br and one ^{81}Br . This peak will be approximately twice the intensity of the M^+ peak.
 - A peak at $M+4$ for the molecule with two ^{81}Br isotopes. This peak will be of similar intensity to the M^+ peak. This M , $M+2$, $M+4$ pattern with a ~1:2:1 ratio is a definitive indicator of a dibrominated compound.[14][15]

Section 3: Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the integrity of the experimental methods used to obtain it. The following are self-validating protocols for key characterization experiments.


Protocol 1: Solubility Profile Determination

This protocol establishes the solubility of the compound in a range of common laboratory solvents, providing insight into its polarity and potential for acid-base chemistry.[16][17]

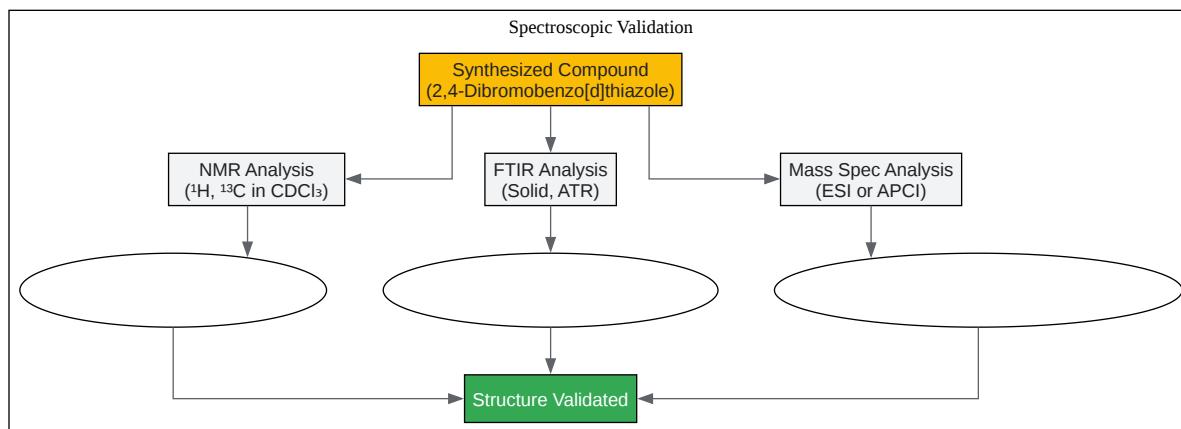
Methodology:

- Preparation: Dispense approximately 25 mg of **2,4-Dibromobenzo[d]thiazole** into a series of small, dry test tubes.
- Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., water, diethyl ether, ethanol, acetone, 5% HCl, 5% NaOH) in portions.[17]
- Mixing: After each addition, shake the tube vigorously for 10-20 seconds and allow it to stand for 30 seconds.[18]

- Observation: Record the compound as "soluble" if the solid completely dissolves, "partially soluble" if some solid remains, or "insoluble."[\[19\]](#)
- Causality: Testing in aqueous acid (5% HCl) and base (5% NaOH) is crucial.[\[20\]](#) Solubility in dilute acid would indicate a basic functional group (like an amine), while solubility in base would suggest an acidic group (like a phenol or carboxylic acid). Given the predicted pKa of -2.02, **2,4-Dibromobenzo[d]thiazole** is not expected to be soluble in aqueous acid or base, confirming its neutral heterocyclic nature.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: A systematic workflow for determining the solubility class of an organic compound.


Protocol 2: Spectroscopic Sample Preparation and Analysis

Accurate spectroscopic data relies on pure, properly prepared samples and correctly configured instrumentation.

Methodology:

- NMR Sample Preparation:
 - Accurately weigh 5-10 mg of the compound.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial. The choice of solvent is critical; it must dissolve the compound and have a known, non-interfering signal.
 - Transfer the solution to a clean, dry NMR tube.
 - Acquire ^1H and ^{13}C spectra. The number of protons and carbons observed should match the molecular formula, providing an internal validation of sample purity.[\[5\]](#)
- IR Sample Preparation (ATR):
 - Place a small, dry sample of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the spectrum. This method is rapid and requires minimal sample preparation. The presence of characteristic aromatic and C-S bands validates the core benzothiazole structure.[\[10\]](#)
- Mass Spectrometry (Direct Infusion ESI/APCI):
 - Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the solution directly into the mass spectrometer using a syringe pump.

- Acquire the mass spectrum in both positive and negative ion modes. The observation of the distinct ~1:2:1 isotopic pattern for a dibrominated compound at the expected m/z is a key validation point.[12][13]

[Click to download full resolution via product page](#)

Caption: A parallel workflow for the comprehensive spectroscopic validation of a synthesized compound.

Conclusion

The physical properties of **2,4-Dibromobenzothiazole** define its chemical identity and guide its application in scientific research. This guide has detailed its core physicochemical characteristics and the expected spectroscopic fingerprints. More importantly, it has provided the underlying experimental methodologies and their scientific rationale, empowering researchers to generate reliable, high-quality data. The rigorous application of these protocols ensures the scientific integrity required for advancing drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. 2,4-Dibromobenzo[d]thiazole (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. 2,4-DIBROMOBENZOTHIAZOLE | 887589-19-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. saltise.ca [saltise.ca]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Introduction: The Significance of Physical Property Characterization]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1371890#physical-properties-of-2-4-dibromobenzo-d-thiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com